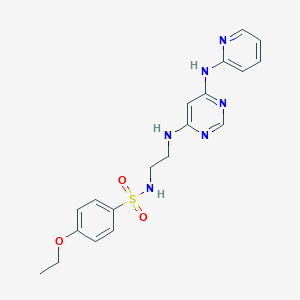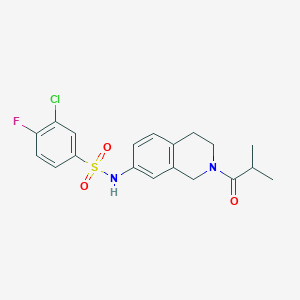
3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Studies and Hybridization Affinity
Some novel fluorophores have been synthesized and their comparative fluorescence studied in different organic solvents and aqueous solutions containing inorganic ions. Two of these fluorophores were used for labeling of nucleosides, converted into their phosphoramidites, and used for labeling of oligodeoxyribonucleotides through covalent attachment. These fluorophores, after attachment on oligodeoxyribonucleotides, showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating potential applications in molecular biology and genetics research (Singh & Singh, 2007).
Intramolecular Substitution and Cyclization
Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has led to the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields. This methodological development provides a new pathway for synthesizing ring-fluorinated isoquinolines and quinolines, which are crucial intermediates in pharmaceutical chemistry (Ichikawa et al., 2006).
Aza Diels-Alder Reaction
The aza Diels-Alder reaction involving N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines has been studied, leading to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. This reaction highlights the utility of sulfonamide derivatives in constructing complex nitrogen-containing heterocycles, which are common in many biologically active compounds (Cremonesi et al., 2010).
Fluorophores for Oligodeoxyribonucleotide Labeling
Further studies on fluorophores, specifically those used for oligodeoxyribonucleotide labeling, have shown that specific compounds after attachment exhibit good fluorescence signals. These findings are significant for the development of novel labeling compounds that could enhance the detection and analysis of genetic materials in various research and diagnostic applications (Singh & Singh, 2007).
X-ray Characterization and Theoretical Study
X-ray characterization and theoretical studies on tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been conducted, revealing the importance of F⋯O interactions. These studies contribute to the understanding of molecular interactions and structural characterization of novel compounds, which is crucial for the design and synthesis of new materials with specific properties (Grudova et al., 2020).
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-12(2)19(24)23-8-7-13-3-4-15(9-14(13)11-23)22-27(25,26)16-5-6-18(21)17(20)10-16/h3-6,9-10,12,22H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLWXMULKHRBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)

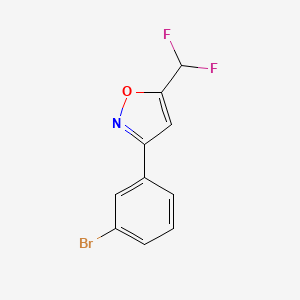
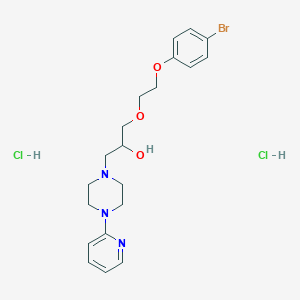

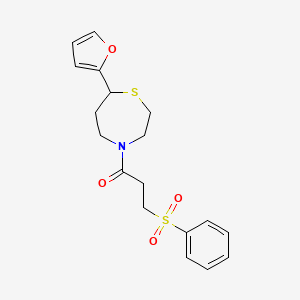
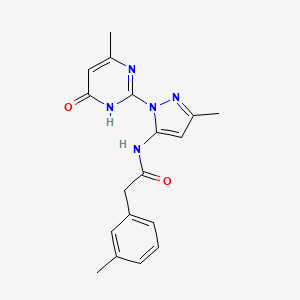

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)

